2',3'-Di-O-acetyl-D-uridine
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Overview
Description
2’,3’-Di-O-acetyl-D-uridine is a purine nucleoside analog with the chemical formula C13H16N2O8 and a molecular weight of 328.27 g/mol . This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . It is used primarily in scientific research and has shown potential in various applications, including antiviral and anticancer activities .
Preparation Methods
2’,3’-Di-O-acetyl-D-uridine can be synthesized through the acetylation of uridine. The general procedure involves dissolving uridine in a suitable solvent, such as water, and adjusting the pH to around 8 using sodium hydroxide. N-acetyl imidazole is then added to the solution, and the reaction is allowed to proceed at room temperature for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2’,3’-Di-O-acetyl-D-uridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert 2’,3’-Di-O-acetyl-D-uridine into its reduced forms.
Substitution: The acetyl groups in 2’,3’-Di-O-acetyl-D-uridine can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,3’-Di-O-acetyl-D-uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: This compound is studied for its role in DNA and RNA synthesis, as well as its effects on cellular processes.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2’,3’-Di-O-acetyl-D-uridine involves its incorporation into DNA and RNA, where it interferes with nucleic acid synthesis. This compound inhibits DNA synthesis and induces apoptosis in cancer cells . The molecular targets include enzymes involved in DNA replication and repair, such as thymidylate synthase .
Comparison with Similar Compounds
2’,3’-Di-O-acetyl-D-uridine is unique among nucleoside analogs due to its specific acetylation pattern, which enhances its stability and bioavailability. Similar compounds include:
Uridine triacetate: Used for the treatment of hereditary orotic aciduria and as a rescue therapy for fluorouracil toxicity.
2’,3’,5’-Tri-O-acetyluridine: Another acetylated uridine derivative used in various research applications.
These compounds share similar structural features but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
[4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O8/c1-6(17)21-10-8(5-16)23-12(11(10)22-7(2)18)15-4-3-9(19)14-13(15)20/h3-4,8,10-12,16H,5H2,1-2H3,(H,14,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHMZKLSFGZBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C=CC(=O)NC2=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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